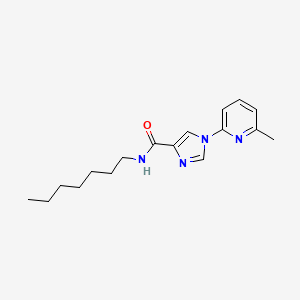

N-heptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide

Description

N-heptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide is a synthetic small molecule featuring an imidazole-4-carboxamide core substituted with a heptyl chain at the N1-position and a 6-methylpyridin-2-yl group at the imidazole ring. Its design integrates structural motifs associated with diverse biological activities, including anticancer, antiviral, and immunomodulatory effects.

Properties

IUPAC Name |

N-heptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O/c1-3-4-5-6-7-11-18-17(22)15-12-21(13-19-15)16-10-8-9-14(2)20-16/h8-10,12-13H,3-7,11H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYGQESDICAJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC(=O)C1=CN(C=N1)C2=CC=CC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-heptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide involves several stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-heptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-heptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide is a synthetic compound with a molecular weight of approximately 300.406 g/mol. It features a heptyl group attached to the nitrogen of the imidazole ring and a carboxamide functional group at the 4-position of the imidazole. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry.

Potential Applications

This compound's applications are varied, with a focus on pharmaceutical development and biochemical research. Research suggests potential neuroprotective effects, particularly regarding neurodegenerative diseases such as Alzheimer's. Studies indicate that imidazole derivatives can inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. The compound may also possess anti-inflammatory properties, making it a candidate for treating various neurological conditions.

Pharmaceutical Development

- Neurodegenerative Diseases: It is a candidate for drugs targeting neurodegenerative diseases.

- Alzheimer's Disease: It may inhibit the production of amyloid-beta peptides.

- Neurological Conditions: It may have anti-inflammatory properties.

Biochemical Research

- Mechanisms of Action: Used to study mechanisms of action.

- Pharmacodynamics and Therapeutic Potential: Studies are crucial for understanding these aspects.

Reactivity

The reactivity of this compound is attributed to its functional groups. The imidazole ring can participate in nucleophilic substitutions and electrophilic additions, while the carboxamide group can undergo hydrolysis under acidic or basic conditions. Additionally, the compound may engage in hydrogen bonding due to the presence of both the carboxamide and pyridine functionalities, influencing its solubility and reactivity in biological systems.

Studies

Studies on this compound may include:

- In vitro and in vivo evaluations

- Evaluating its efficacy in preclinical models of neurodegenerative diseases

- Assessing its safety and toxicity profiles

- Analyzing its interactions with other drugs

These studies are crucial for understanding the compound's pharmacodynamics and therapeutic potential.

Comparison with Other Imidazole-Based Compounds

This compound is unique because of its specific heptyl substitution and targeted activity against amyloid-beta peptide production, distinguishing it from other imidazole derivatives that may not possess similar neuroprotective properties.

| Compound Name | Structure Features | Biological Activity | Distinguishing Characteristics |

|---|---|---|---|

| 1-(6-Methylpyridin-2-yl)-1H-imidazole | Imidazole with pyridine | Potential neuroprotective | Lacks heptyl side chain |

| Imidazoles used in Alzheimer’s treatment | Various substituents on imidazole | Inhibits amyloid-beta production | Varies widely; specific activity depends on substituents |

| N-benzylimidazole derivatives | Benzyl group instead of heptyl | Antimicrobial properties | Different pharmacological profile |

Additional Research Directions

Given the limited public information, further exploration of this compound could include:

- Investigating its potential in treating other diseases

- Developing new methods for its synthesis

- Exploring its uses in combination therapies

Mechanism of Action

The mechanism of action of N-heptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold: Imidazole-4-Carboxamide Derivatives

- PARP-1 Inhibitors (Thienoimidazole Carboxamides) Compounds like 16l (1H-thieno[3,4-d]imidazole-4-carboxamide derivatives) share a carboxamide core but replace the imidazole with a thienoimidazole scaffold. These exhibit potent PARP-1 inhibition (IC₅₀ ~1.2 nM for 16l) and anti-proliferative activity in BRCA-deficient cells comparable to olaparib . Unlike N-heptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide, the thienoimidazole core enhances π-π stacking with PARP-1’s catalytic domain, improving potency.

- Fairy Chemical Imidazole-4-Carboxamide Imidazole-4-carboxamide (without substituents) from fairy chemicals suppresses Axl and PD-L1/PD-L2 expression in melanoma cells, enhancing cisplatin efficacy. It reduced tumor volume by 60% in murine models and showed low cytotoxicity . The absence of a heptyl or pyridinyl group limits its pharmacokinetic stability compared to the target compound.

Substituent-Driven Comparisons

6-Methylpyridin-2-yl Group in Antivirals and Anti-Androgens

- N-1H-Indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine : This SARS-CoV-2 Mpro inhibitor (docking score: −9.2 kcal/mol) shares the 6-methylpyridin-2-yl group, critical for binding to the protease’s active site . The quinazoline core, however, diverges from the imidazole scaffold.

- DIMN (Anti-Androgen) : Features a 6-methylpyridin-2-yl-nicotinamide structure, targeting the androgen receptor (AR) with IC₅₀ of 0.8 μM. The pyridinyl group enhances AR binding, while the nicotinamide mimics natural ligands .

Heptyl Chain and Lipophilicity

The heptyl chain in the target compound likely increases logP compared to analogs with shorter alkyl chains (e.g., fairy chemicals). This modification may enhance blood-brain barrier penetration or tissue retention, as seen in lipophilic PARP inhibitors like 16j (logP = 3.2) .

Table 1: Comparison of Key Properties

ADMET Predictions

- The target compound’s heptyl chain may improve metabolic stability compared to shorter-chain analogs. PARP inhibitors with similar scaffolds showed favorable oral bioavailability (e.g., 16l: 78% in rats) .

- Fairy chemicals exhibited low hepatotoxicity (ALT/AST levels unchanged) , suggesting the imidazole-4-carboxamide core is well-tolerated.

Biological Activity

N-heptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 300.41 g/mol. This compound has garnered attention in scientific research due to its potential biological activities , particularly in the realms of antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, although specific molecular targets remain under investigation .

Anticancer Potential

The compound is also being explored for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, including prostate and breast cancer cells. The proposed mechanism of action involves inducing apoptosis and inhibiting cell cycle progression, which is crucial for cancer therapy .

Case Studies

- Prostate Cancer Study : A study published in a peer-reviewed journal examined the effects of this compound on prostate cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis .

- Breast Cancer Research : Another study focused on breast cancer cells demonstrated that treatment with this compound led to a decrease in cell migration and invasion capabilities, suggesting its potential as an anti-metastatic agent .

The biological activity of this compound is thought to stem from its ability to interact with specific receptors and enzymes involved in critical cellular processes. The exact pathways are still being elucidated, but evidence suggests modulation of signaling pathways related to cell growth and apoptosis .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | High |

| N-heptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxylate | Structure | Low | Moderate |

| This compound derivatives | Structure | Variable | Variable |

This table highlights the varying levels of biological activity among related compounds, emphasizing the potential of this compound as a promising candidate for further research.

Q & A

Basic Research Questions

How can the synthesis of N-heptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide be optimized to improve yield and purity?

Methodological Answer:

Synthetic optimization should focus on reaction conditions (solvent, temperature, catalyst) and purification techniques. For example:

- Coupling Reactions : Use coupling agents like EDCI/HOBt for amide bond formation, as seen in imidazole-carboxamide syntheses (e.g., 35% yield achieved via amine-carboxylic acid coupling in ).

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or DCM/hexane mixtures to achieve >98% HPLC purity (as in ).

- Yield Improvement : Scale reactions using microwave-assisted synthesis to reduce side products, a method validated for structurally related imidazole derivatives .

What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR in DMSO-d6 or CDCl3 to confirm regiochemistry and substituent positions. For example, δ 11.55 ppm (imidazole NH) and δ 8.63 ppm (pyridine protons) are diagnostic peaks ().

- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients to assess purity (>98% as per ). ESI-MS can confirm molecular weight (e.g., m/z 392.2 in ).

- Elemental Analysis : Validate CHN ratios against theoretical values (e.g., ±0.4% deviation as in ) .

Advanced Research Questions

How can discrepancies in 1H^1H1H-NMR spectral data during synthesis be resolved?

Methodological Answer:

Spectral contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., imidazole NH proton exchange) by analyzing spectra at 25°C vs. 60°C.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals, as demonstrated for imidazole-pyridine derivatives in (e.g., correlation between δ 3.36–3.00 ppm protons and adjacent carbons).

- Deuterated Solvent Screening : Compare DMSO-d6 vs. CDCl3 to isolate solvent-dependent shifts () .

What strategies elucidate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- Bioisosteric Replacement : Substitute the heptyl chain with cyclopropyl or fluorinated alkyl groups (e.g., ) to study hydrophobicity effects.

- Pyridine Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the 6-methylpyridin-2-yl moiety to assess electronic impacts on receptor binding ( ).

- In Silico Docking : Use tools like AutoDock Vina to model interactions with targets (e.g., TGF-β receptors, as in ). Validate with SPR binding assays .

How can metabolic pathways affecting the compound’s bioactivity be investigated?

Methodological Answer:

- Enzyme Assays : Test interactions with purine metabolism enzymes (e.g., adenylosuccinate lyase, ) using UV-Vis spectroscopy to monitor IMP or SAICAR conversion.

- Stable Isotope Tracing : Use -labeled compound to track metabolic fate in cell cultures.

- LC-MS/MS Metabolomics : Identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) in hepatocyte models .

What computational and experimental methods assess the compound’s interaction with TGF-β receptors?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding using crystal structures of TGF-β type I kinase (PDB: 3KFD).

- Kinase Inhibition Assays : Measure IC50 values via ADP-Glo™ assays, comparing to reference inhibitors (e.g., SB525334 in ).

- Western Blotting : Quantify Smad2/3 phosphorylation in HEK293T cells to confirm pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.